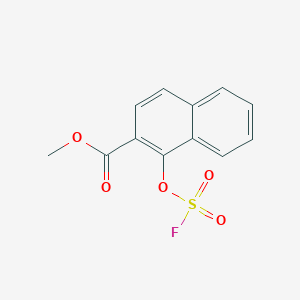

Methyl 1-fluorosulfonyloxynaphthalene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 1-fluorosulfonyloxynaphthalene-2-carboxylate” likely refers to a compound that contains a naphthalene core, which is a polycyclic aromatic hydrocarbon, with a fluorosulfonyloxy group and a carboxylate ester group . The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic aromatic substitution reactions . For example, the nitro group of a nitro-substituted compound can be replaced by a fluoride anion via nucleophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the naphthalene core and the sp2 hybridized carbonyl group in the carboxylate ester . The fluorosulfonyloxy group might introduce some polarity to the molecule.Chemical Reactions Analysis

Carboxylic acids and their derivatives, such as esters, can undergo a variety of reactions. They can react with bases, undergo reduction reactions, and participate in nucleophilic acyl substitution reactions . The presence of the fluorosulfonyloxy group might also influence the reactivity of this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylate ester could influence its solubility, while the naphthalene core could contribute to its fluorescence properties .Aplicaciones Científicas De Investigación

Organic Synthesis and Functionalization

Sulfonyl fluorides play a crucial role in organic synthesis due to their versatile reactivity. EN300-7554064, as a fluorosulfonyl compound, can be used for direct fluorosulfonylation reactions. This concise and efficient approach allows the introduction of sulfonyl groups into diverse organic molecules. Researchers have explored its use in the synthesis of functionalized sulfonyl fluorides .

Photoredox Catalysis

Recent advances in photoredox catalysis have highlighted the utility of fluorosulfonyl radicals. EN300-7554064 can participate in photoredox reactions, enabling the selective functionalization of olefins and other unsaturated compounds. This approach offers a sustainable and atom-efficient method for synthesizing complex molecules .

Bifunctional Linkers

Adjacent fluorosulfonyl alkylborides, derived from EN300-7554064, serve as bifunctional linkers. These linkers find applications in drug design and bioconjugation. Researchers can use them to connect different molecular entities, facilitating the development of targeted therapies or diagnostic agents .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 1-fluorosulfonyloxynaphthalene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO5S/c1-17-12(14)10-7-6-8-4-2-3-5-9(8)11(10)18-19(13,15)16/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSNDVJRACJIOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2C=C1)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-fluorosulfonyloxynaphthalene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2844162.png)

![N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2844169.png)

![(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2844180.png)